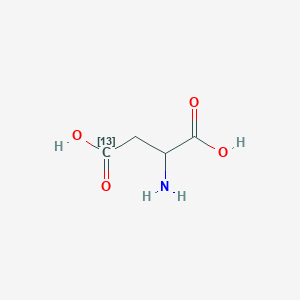

DL-Aspartic acid-13C1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino(413C)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJMWTZIZZHCS-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(C(=O)O)N)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90487205 | |

| Record name | DL-Aspartic acid-4-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68315-35-5 | |

| Record name | DL-Aspartic acid-4-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of DL-Aspartic Acid-1-¹³C₁ in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

DL-Aspartic acid-1-¹³C₁, a stable isotope-labeled form of the amino acid aspartic acid, serves as a versatile tool in metabolic research. The incorporation of a heavy carbon isotope at the C1 (carboxyl) position allows for the precise tracing of aspartate's metabolic fate through various biochemical pathways without the use of radioactive materials. This technical guide provides an in-depth overview of its primary applications, experimental methodologies, and the interpretation of the data generated.

Core Applications in Research

The primary research applications of DL-Aspartic acid-1-¹³C₁ fall into two main categories:

-

Metabolic Pathway Tracing: As a metabolic tracer, L-Aspartic acid-1-¹³C₁ (the biologically active isomer of the DL- mixture) is used to investigate central carbon metabolism, particularly the Tricarboxylic Acid (TCA) cycle and anaplerotic pathways. When introduced into a biological system, the ¹³C label can be tracked as it is incorporated into downstream metabolites. This provides quantitative insights into the activity of key enzymes and the overall flux through these pathways under various physiological or pathological conditions.

-

Internal Standard for Quantitative Analysis: In metabolomics studies utilizing mass spectrometry (MS), DL-Aspartic acid-1-¹³C₁ is employed as an internal standard.[1] Its chemical properties are nearly identical to endogenous aspartic acid, but its increased mass allows it to be distinguished by the mass spectrometer. By adding a known amount of the labeled standard to a sample, it can be used to accurately quantify the concentration of unlabeled aspartic acid, correcting for variations in sample preparation and instrument response.

Tracing the TCA Cycle with ¹³C-Labeled Aspartate

A key application of labeled aspartate is to probe the activity of the TCA cycle, a central hub of cellular metabolism. The following sections detail the experimental principles and a representative protocol for such a study.

Metabolic Principle

L-Aspartic acid is directly interconvertible with the TCA cycle intermediate oxaloacetate through the action of aspartate aminotransferase (AST). Therefore, by introducing L-Aspartic acid-1-¹³C₁ into a system, researchers are effectively introducing ¹³C-labeled oxaloacetate into the TCA cycle. The position of the label provides crucial information about the direction and activity of the cycle.

Experimental Workflow: Metabolic Tracing

The following diagram illustrates a typical workflow for a metabolic tracing experiment using a ¹³C-labeled precursor that generates labeled aspartate.

Detailed Experimental Protocol: Perfused Mouse Liver Model

This protocol is adapted from studies using hyperpolarized [1-¹³C]pyruvate, which produces labeled [1-¹³C]aspartate in situ, providing a clear view of this metabolic conversion.[2]

1. Animal Model and Liver Perfusion:

- Mice are anesthetized, and the liver is surgically isolated and perfused via the portal vein with Krebs-Henseleit bicarbonate buffer.

- The perfusion medium is maintained at 37°C and saturated with 95% O₂ / 5% CO₂.

2. Preparation and Administration of the ¹³C Tracer:

- A solution of the ¹³C-labeled precursor (e.g., [1-¹³C]pyruvate) is prepared and hyperpolarized using a dynamic nuclear polarization (DNP) system to enhance the NMR signal.

- A bolus of the hyperpolarized tracer is injected into the perfusion line.

3. Data Acquisition via ¹³C NMR Spectroscopy:

- The perfused liver is placed within the bore of a high-field NMR spectrometer (e.g., 14.1 T).

- ¹³C NMR spectra are acquired continuously in real-time following the injection of the tracer. A pulse-acquire sequence with a short repetition time is used to capture the dynamic changes in metabolite concentrations.

4. Data Analysis:

- The resulting NMR spectra are processed (Fourier transformation, phasing, and baseline correction).

- The resonance peaks corresponding to [1-¹³C]pyruvate and its downstream metabolites, including [1-¹³C]lactate, [1-¹³C]alanine, [1-¹³C]aspartate, and [4-¹³C]aspartate, are identified based on their chemical shifts.[2]

- The areas of these peaks are integrated to determine the relative concentrations of the labeled metabolites over time.

Metabolic Pathway and Interpretation of Results

The ¹³C label from a C1-labeled precursor like pyruvate enters the TCA cycle primarily through pyruvate carboxylase (PC), which converts pyruvate to oxaloacetate. This pathway is a key anaplerotic reaction, replenishing TCA cycle intermediates.

Interpretation:

-

[1-¹³C]Aspartate: The direct appearance of this isotopologue confirms the flux through pyruvate carboxylase and aspartate aminotransferase.

-

[4-¹³C]Aspartate: The detection of [4-¹³C]aspartate is particularly informative. It indicates that the initially formed [1-¹³C]oxaloacetate has been converted to malate and then to the symmetric molecule fumarate. The fumarase enzyme can rehydrate fumarate to malate, scrambling the label position from C1 to C4. The subsequent conversion back to oxaloacetate and then to aspartate results in the [4-¹³C]aspartate product. The ratio of [1-¹³C]aspartate to [4-¹³C]aspartate can provide insights into the rate of TCA cycle turnover relative to the rate of anaplerosis.[2]

Quantitative Data Summary

The following table summarizes typical findings from a study using [1-¹³C]pyruvate to trace hepatic metabolism in fasted versus fed states, demonstrating the type of quantitative data that can be obtained.

| Metabolite | Physiological State | Relative Signal Intensity (Compared to Total ¹³C Signal) | Interpretation |

| [1-¹³C]Lactate / [1-¹³C]Alanine Ratio | Fasted | Increased | Reflects an elevated NADH/NAD+ ratio, characteristic of a fasted state with increased fatty acid oxidation.[2] |

| [1-¹³C]Aspartate | Fasted | Detected | Indicates active pyruvate carboxylase flux, a key step in gluconeogenesis which is upregulated during fasting.[2] |

| [4-¹³C]Aspartate | Fasted | Detected | Confirms TCA cycle activity and the scrambling of the ¹³C label through fumarate.[2] |

| [1-¹³C]Aspartate | Fed | Lower than Fasted | Lower anaplerotic flux as gluconeogenesis is less active in the fed state. |

| [4-¹³C]Aspartate | Fed | Lower than Fasted | Reduced overall TCA cycle activity fed by pyruvate compared to the fasted state. |

Table adapted from findings discussed in Merritt et al., PNAS, 2011.[2]

Use as an Internal Standard in Mass Spectrometry

When used as an internal standard, a known quantity of DL-Aspartic acid-1-¹³C₁ is added to biological samples (e.g., plasma, tissue extracts) at the beginning of the sample preparation process.

Workflow for Quantitative Analysis

References

An In-Depth Technical Guide to DL-Aspartic Acid-13C1: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of DL-Aspartic acid-13C1, a stable isotope-labeled amino acid crucial for metabolic research and drug development. This document details its characteristics, provides insights into its synthesis and analytical characterization, and outlines its application in metabolic flux analysis.

Core Physical and Chemical Properties

This compound is a non-essential amino acid where the carbon atom of one of the carboxylic acid groups has been replaced with the ¹³C isotope. This isotopic labeling provides a powerful tool for tracing the metabolic fate of aspartate in biological systems without the need for radioactive tracers.

General Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are compared with its naturally abundant (unlabeled) counterpart, DL-Aspartic acid.

| Property | This compound | DL-Aspartic acid |

| Molecular Formula | C₃¹³CH₇NO₄ | C₄H₇NO₄ |

| Molecular Weight | 134.10 g/mol [1] | 133.10 g/mol |

| CAS Number | 68315-35-5[1] | 617-45-8 |

| Appearance | White to off-white solid/powder | White crystalline powder |

| Melting Point | >300 °C (decomposes) | >300 °C (decomposes) |

| Solubility | Slightly soluble in water | Slightly soluble in water |

| Isotopic Purity | Typically ≥99 atom % ¹³C[2] | Natural abundance |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra for the ¹³C-labeled compound are not widely published, the expected spectral characteristics can be inferred from the data of unlabeled DL-Aspartic acid.

| Spectroscopic Data | Expected Characteristics for this compound | Reference Data for DL-Aspartic acid |

| ¹³C NMR | A distinct signal for the ¹³C-labeled carboxyl carbon (C1) with a chemical shift around 175-180 ppm. The other carbon signals will be similar to the unlabeled compound. | Chemical shifts (ppm) in H₂O: ~180.20, ~176.91, ~55.09, ~39.30.[3] |

| ¹H NMR | The proton spectrum is expected to be very similar to the unlabeled compound, as the ¹³C label at C1 has a minimal effect on the chemical shifts of the protons. | Representative chemical shifts (ppm) in D₂O: ~3.9 (CH), ~2.8 (CH₂). |

| Mass Spectrometry | The molecular ion peak will be observed at m/z 134.10, which is one mass unit higher than the unlabeled compound. | Molecular ion peak at m/z 133.10. |

| Infrared (IR) Spectroscopy | The IR spectrum will be very similar to the unlabeled compound. A slight shift in the C=O stretching frequency of the labeled carboxyl group may be observed. | Characteristic peaks (cm⁻¹): ~3400-2500 (O-H and N-H stretch), ~1700 (C=O stretch), ~1600 (N-H bend), ~1400-1200 (C-O stretch and O-H bend).[4] |

Experimental Protocols

Conceptual Synthesis of DL-Aspartic Acid-1-13C1

A potential synthetic workflow is outlined below:

Caption: Conceptual synthesis workflow for DL-Aspartic acid-1-13C1.

Methodology:

-

Formation of β-Alanine Intermediate: Maleic anhydride is reacted with ammonia to form a β-alanine intermediate.

-

Introduction of the ¹³C Label: The intermediate is then reacted with a ¹³C-labeled cyanide source, such as Potassium Cyanide-¹³C (K¹³CN), to form an aminonitrile intermediate. This is the key step where the isotopic label is introduced at the C1 position.

-

Hydrolysis: The aminonitrile intermediate is subjected to acid hydrolysis, typically using a strong acid like hydrochloric acid. This converts the nitrile group into a carboxylic acid, yielding the final product, DL-Aspartic acid-1-¹³C1.

-

Purification: The final product is then purified using techniques such as recrystallization or ion-exchange chromatography to achieve the desired purity.

Metabolic Flux Analysis using DL-Aspartic Acid-1-13C1

DL-Aspartic acid-1-13C1 is a valuable tracer for studying metabolic pathways in various biological systems. The general workflow for a metabolic flux analysis experiment using this labeled amino acid is depicted below.

Caption: General workflow for metabolic flux analysis using stable isotope tracers.

Methodology:

-

Cell Culture and Labeling: Cells of interest are cultured in a standard growth medium. At a specific time point, the medium is replaced with a labeling medium containing DL-Aspartic acid-1-¹³C1 as the tracer. The cells are incubated for a defined period to allow for the uptake and metabolism of the labeled aspartate.

-

Quenching and Metabolite Extraction: After the labeling period, metabolic activity is rapidly halted (quenched), typically by using cold solvents. Intracellular metabolites are then extracted from the cells.

-

Analytical Detection: The extracted metabolites are analyzed using mass spectrometry (LC-MS or GC-MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation of the ¹³C label into various downstream metabolites.

-

Data Analysis: The distribution of ¹³C in different metabolites (isotopologue distribution) is analyzed to calculate the rates (fluxes) of various metabolic reactions, providing a quantitative map of cellular metabolism.

Metabolic Fate of the C1 Carbon of Aspartate

Aspartate is a central metabolite that plays a critical role in numerous biochemical pathways, including the synthesis of other amino acids, purines, and pyrimidines, and its involvement in the urea (B33335) cycle and the malate-aspartate shuttle.[5] The C1 carboxyl group of aspartate, which is labeled in DL-Aspartic acid-1-13C1, participates in several key reactions.

Caption: Key metabolic pathways involving the C1 carbon of aspartate.

The ¹³C label from the C1 position of aspartate can be traced through several important metabolic routes:

-

Transamination to Oxaloacetate: Aspartate can be reversibly converted to oxaloacetate, an intermediate in the Citric Acid (TCA) Cycle.[6] The ¹³C label would then be present in one of the carboxyl groups of oxaloacetate.

-

Urea Cycle: Aspartate is a key component in the urea cycle, where it condenses with citrulline to form argininosuccinate.[5] The C1 carbon of aspartate is incorporated into the urea cycle intermediates.

-

Nucleotide Synthesis: The entire aspartate molecule is a precursor for pyrimidine synthesis, and its amino group is used in purine synthesis.[5] Tracing the ¹³C label can provide insights into the rate of de novo nucleotide biosynthesis.

-

Decarboxylation in the TCA Cycle: If the labeled oxaloacetate enters the TCA cycle, the ¹³C label can eventually be released as ¹³CO₂ through decarboxylation reactions, which can be measured in off-gas analysis.

By monitoring the incorporation of the ¹³C label into these and other downstream metabolites, researchers can quantitatively assess the contribution of aspartate to various cellular functions and identify potential metabolic dysregulations in disease states.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. L -Aspartic acid-1-13C 13C 99atom 81201-97-0 [sigmaaldrich.com]

- 3. d,l-Aspartic acid | C4H7NO4 | CID 139060126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 5. mdpi.com [mdpi.com]

- 6. Catabolism of the Carbon Skeletons of Amino Acids | Basicmedical Key [basicmedicalkey.com]

A Technical Guide to the Synthesis and Isotopic Purity of DL-Aspartic acid-1-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of DL-Aspartic acid-1-13C, a stable isotope-labeled amino acid crucial for metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantitative analyses. This document details a feasible synthetic pathway, purification protocols, and methods for assessing isotopic purity.

Introduction

DL-Aspartic acid-1-13C is a non-radioactive, isotopically labeled form of the amino acid aspartic acid, where the carbon atom of the C1 carboxyl group is replaced by the 13C isotope. This specific labeling provides a distinct mass shift, enabling its use as a tracer in metabolic flux analysis and for precise quantification in complex biological matrices. The synthesis of high-purity DL-Aspartic acid-1-13C is critical for the accuracy and reliability of these applications.

Synthesis of DL-Aspartic acid-1-13C

A robust and well-established method for the synthesis of α-amino acids is the Strecker synthesis. This method is adaptable for isotope labeling by utilizing a 13C-labeled cyanide source, such as potassium cyanide (K13CN) or sodium cyanide (Na13CN). The general reaction proceeds through the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the desired amino acid.

Synthetic Pathway

The synthesis of DL-Aspartic acid-1-13C can be achieved via a modified Strecker synthesis starting from a suitable four-carbon aldehyde precursor. A plausible precursor is diethyl 2-formylsuccinate. The overall synthetic scheme involves two main stages: the formation of the 13C-labeled α-aminonitrile and its subsequent hydrolysis.

Caption: Synthetic pathway for DL-Aspartic acid-1-13C via Strecker synthesis.

Experimental Protocol: Strecker Synthesis

This protocol is a composite procedure based on established principles of the Strecker synthesis, adapted for the preparation of DL-Aspartic acid-1-13C.

Materials:

-

Diethyl 2-formylsuccinate

-

Ammonium (B1175870) chloride (NH4Cl)

-

Potassium cyanide-13C (K13CN, 99 atom % 13C)

-

Ammonia solution (aqueous)

-

Hydrochloric acid (concentrated and 6M)

-

Diethyl ether

-

Deionized water

Procedure:

-

α-Aminonitrile Formation:

-

In a well-ventilated fume hood, dissolve diethyl 2-formylsuccinate in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add an aqueous solution of ammonium chloride, followed by an aqueous solution of ammonia, and stir the mixture at room temperature.

-

Slowly add an aqueous solution of potassium cyanide-13C to the reaction mixture.

-

Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with diethyl ether to remove unreacted aldehyde. The desired α-aminonitrile remains in the aqueous layer.

-

-

Hydrolysis to DL-Aspartic acid-1-13C:

-

To the aqueous solution containing the α-aminonitrile, add an equal volume of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 12-24 hours to ensure complete hydrolysis of the nitrile and ester groups.

-

After cooling to room temperature, concentrate the solution under reduced pressure to obtain a solid residue.

-

Purification Protocol

Purification is critical to remove inorganic salts and other organic impurities. A common method is recrystallization from water.[1]

Procedure:

-

Recrystallization:

-

Suspend the crude DL-Aspartic acid-1-13C crystals in deionized water.[1]

-

Heat the suspension to 80-90°C with stirring for approximately 30 minutes.[1]

-

Slowly cool the solution to room temperature, and then further cool to 4°C to promote crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water, followed by cold ethanol.

-

Dry the crystals under vacuum to yield pure DL-Aspartic acid-1-13C.

-

Quantitative Data Summary

The yield and isotopic purity are key parameters for the successful synthesis of DL-Aspartic acid-1-13C. The following tables summarize the expected quantitative data based on typical outcomes for similar syntheses and commercially available standards.

Table 1: Synthesis Yields

| Step | Parameter | Expected Value |

| Strecker Reaction & Hydrolysis | Chemical Yield (Crude) | 40-60% |

| Recrystallization | Recovery Yield | 70-85% |

| Overall | Chemical Yield (Pure) | 28-51% |

Table 2: Isotopic Purity

| Parameter | Expected Value | Analytical Method |

| Isotopic Enrichment (atom % 13C) | > 99% | Mass Spectrometry, NMR |

| Chemical Purity | > 98% | HPLC, NMR |

Isotopic Purity Analysis

The determination of isotopic enrichment is paramount. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive method for determining isotopic enrichment. The amino acid is first derivatized to increase its volatility.

Experimental Protocol: GC-MS Analysis

-

Derivatization (TBDMS):

-

Dry a sample of DL-Aspartic acid-1-13C (approx. 100 µg) under a stream of nitrogen.

-

Add N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI) in pyridine.

-

Heat the mixture at 70°C for 30 minutes.

-

The derivatized sample is then ready for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system.

-

The mass spectrum of the derivatized product will show a characteristic fragmentation pattern. The M-57 fragment (loss of a tert-butyl group) is typically prominent.

-

The isotopic enrichment is calculated by comparing the ion intensities of the labeled (M+1) and unlabeled (M) fragments.

-

Caption: Workflow for isotopic purity analysis by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides direct evidence of the position and extent of labeling.

Experimental Protocol: 13C NMR Analysis

-

Sample Preparation:

-

Dissolve a sufficient amount of DL-Aspartic acid-1-13C in a suitable deuterated solvent (e.g., D2O).

-

-

NMR Acquisition:

-

Acquire a proton-decoupled 13C NMR spectrum.

-

The spectrum will show a significantly enhanced signal for the C1 carbon relative to the other carbon signals (C2, C3, C4), which will be at natural abundance (approx. 1.1%).

-

The isotopic purity can be estimated by comparing the integral of the 13C-enriched C1 signal to the integrals of the natural abundance signals of a known standard or the other carbons in the molecule.

-

Table 3: Expected 13C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (ppm in D2O) |

| C1 (13C-labeled) | ~177-180 |

| C2 (α-carbon) | ~54-55 |

| C3 (β-carbon) | ~39-40 |

| C4 | ~177-180 |

Note: The exact chemical shifts can vary depending on the pH and solvent.

Conclusion

The synthesis of DL-Aspartic acid-1-13C via a modified Strecker reaction using a 13C-labeled cyanide source is a reliable method for producing this valuable research compound. Careful purification by recrystallization is essential to achieve high chemical purity. The isotopic enrichment can be accurately determined using standard analytical techniques such as GC-MS and 13C NMR, with expected purities exceeding 99 atom % 13C. This guide provides a comprehensive framework for the synthesis, purification, and analysis of DL-Aspartic acid-1-13C for use in demanding research and development applications.

References

Understanding 13C Labeling in Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled amino acids, particularly those enriched with Carbon-13 (¹³C), have become indispensable tools in modern biological and biomedical research.[1] By replacing the naturally abundant ¹²C with the heavier, non-radioactive ¹³C isotope, researchers can effectively "trace" the journey of amino acids through complex metabolic pathways and protein dynamics within living systems.[2] This technique's power lies in the fact that ¹³C-labeled amino acids are chemically identical to their unlabeled counterparts, ensuring they are processed by cells in the same manner. However, the mass difference allows for their detection and quantification using sophisticated analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

This in-depth guide provides a comprehensive overview of the principles, experimental protocols, and applications of ¹³C labeling in amino acids, with a focus on metabolic flux analysis and quantitative proteomics. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to leverage this powerful technology in their work.

Core Applications of ¹³C-Labeled Amino Acids

The versatility of ¹³C-labeled amino acids has led to their widespread application in two major areas of research:

-

Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[3][4] By introducing a ¹³C-labeled substrate, such as a specific amino acid, and analyzing the isotopic enrichment in downstream metabolites, researchers can map the flow of carbon through central metabolic pathways.[3][4] This provides a detailed picture of how cells utilize nutrients to generate energy and biomass, and how these processes are altered in disease states like cancer.[3]

-

Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used method for the quantitative analysis of proteins.[5][6] In a typical SILAC experiment, two populations of cells are grown in media that are identical, except one contains a "light" (natural abundance) essential amino acid, while the other contains a "heavy" ¹³C-labeled version of that same amino acid (commonly arginine and lysine).[5][6] After a period of cell growth, the proteomes of the two cell populations are differentially labeled. The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control), combined, and analyzed by mass spectrometry. The relative abundance of proteins between the two conditions can be accurately quantified by comparing the signal intensities of the "light" and "heavy" peptide pairs.[5][6]

Data Presentation: Quantitative Insights from ¹³C Labeling

Metabolic Flux Analysis Data

The output of a ¹³C-MFA experiment is a flux map, which is a quantitative representation of the rates of reactions in the central carbon metabolism. These fluxes are often normalized to a specific uptake rate (e.g., glucose uptake) and are expressed in units of millimoles per gram of dry cell weight per hour (mmol/gDCW/h). The following table provides a hypothetical but representative comparison of metabolic fluxes between a cancer cell line and a normal cell line, highlighting the metabolic reprogramming that is a hallmark of cancer.

| Metabolic Reaction | Pathway | Normal Cells (mmol/gDCW/h) | Cancer Cells (mmol/gDCW/h) | Fold Change |

| Glucose Uptake | Glycolysis | 1.00 | 2.50 | 2.5 |

| Lactate Production | Fermentation | 0.20 | 2.00 | 10.0 |

| Pyruvate to Acetyl-CoA | TCA Cycle Entry | 0.80 | 0.50 | 0.625 |

| Citrate to Isocitrate | TCA Cycle | 0.75 | 0.45 | 0.6 |

| α-Ketoglutarate to Succinyl-CoA | TCA Cycle | 0.70 | 0.40 | 0.57 |

| Glutamine Uptake | Anaplerosis | 0.10 | 0.90 | 9.0 |

| Reductive Carboxylation | Anaplerosis | 0.01 | 0.20 | 20.0 |

Data is hypothetical and for illustrative purposes.

Quantitative Proteomics (SILAC) Data

In SILAC experiments, the relative abundance of thousands of proteins can be compared between different conditions. The data is typically presented as ratios of the "heavy" to "light" peptide signals. A ratio greater than 1 indicates upregulation, while a ratio less than 1 indicates downregulation. Statistical analysis is performed to determine the significance of these changes. The table below illustrates how SILAC data might be presented for a study investigating the effect of a drug on a cancer cell line.

| Protein | Gene | H/L Ratio | log₂(H/L Ratio) | p-value | Regulation |

| Epidermal growth factor receptor | EGFR | 0.45 | -1.15 | 0.001 | Down |

| Mitogen-activated protein kinase 1 | MAPK1 | 0.98 | -0.03 | 0.85 | Unchanged |

| Apoptosis regulator BAX | BAX | 2.10 | 1.07 | 0.005 | Up |

| Cyclin-dependent kinase 1 | CDK1 | 0.60 | -0.74 | 0.01 | Down |

| Vascular endothelial growth factor A | VEGFA | 0.30 | -1.74 | 0.0005 | Down |

| Heat shock protein HSP 90-alpha | HSP90AA1 | 1.05 | 0.07 | 0.72 | Unchanged |

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of ¹³C labeling experiments. Below are generalized protocols for ¹³C-Metabolic Flux Analysis and SILAC.

Protocol 1: ¹³C-Metabolic Flux Analysis (¹³C-MFA)

This protocol outlines the key steps for a ¹³C-MFA experiment in mammalian cells.

1. Cell Culture and Isotopic Labeling:

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvest.

-

Media Preparation: Prepare a custom culture medium that lacks the carbon source to be used as a tracer (e.g., glucose- and glutamine-free DMEM). Supplement this base medium with dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled metabolites. Add the desired ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose) at a physiological concentration.

-

Isotopic Steady State: Culture the cells in the ¹³C-labeled medium for a sufficient duration to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites is stable. This typically requires at least 24-48 hours for mammalian cells.

2. Metabolite Extraction:

-

Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench the cells. This is typically done by aspirating the medium and adding a pre-chilled quenching solution, such as 80% methanol (B129727) at -80°C.

-

Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

-

Centrifugation: Pellet the cell debris by centrifugation at a high speed at 4°C.

-

Supernatant Collection: The supernatant contains the intracellular metabolites. Transfer it to a new tube.

-

Drying: Dry the metabolite extract using a vacuum concentrator or a stream of nitrogen. The dried extract can be stored at -80°C.

3. Sample Preparation for Mass Spectrometry (GC-MS):

-

Derivatization: To make the metabolites volatile for gas chromatography, they need to be derivatized. A common method is to react the dried metabolites with a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

-

Analysis: The derivatized sample is then injected into a GC-MS system to determine the mass isotopomer distributions of the metabolites.

4. Data Analysis:

-

Mass Isotopomer Distribution (MID) Analysis: The raw MS data is processed to determine the MIDs of key metabolites, which is the fractional abundance of molecules with a certain number of ¹³C atoms.

-

Flux Estimation: Specialized software (e.g., INCA, 13CFLUX2) is used to fit the experimentally measured MIDs to a metabolic network model. This allows for the calculation of intracellular metabolic fluxes.

-

Statistical Analysis: Goodness-of-fit statistics are used to validate the model, and confidence intervals are calculated for the estimated fluxes.

Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol provides a step-by-step guide for a typical SILAC experiment.[7][8]

1. Cell Culture and Labeling (Adaptation Phase):

-

Media Preparation: Prepare two types of SILAC media. Both should be based on a formulation that lacks the amino acids to be used for labeling (typically lysine (B10760008) and arginine). One medium (the "light" medium) is supplemented with natural abundance lysine and arginine. The other medium (the "heavy" medium) is supplemented with ¹³C- and/or ¹⁵N-labeled lysine and arginine. Both media are supplemented with dialyzed fetal bovine serum.

-

Cell Adaptation: Culture two separate populations of the same cell line, one in the "light" medium and one in the "heavy" medium. Passage the cells for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acids into the proteome of the "heavy" cell population (labeling efficiency should be >97%).[2]

2. Experimental Treatment (Experimental Phase):

-

Once the cells are fully labeled, the experimental treatment is applied. For example, the "heavy" labeled cells can be treated with a drug, while the "light" labeled cells serve as the vehicle-treated control.

3. Sample Preparation:

-

Cell Harvesting and Lysis: After the treatment, harvest both cell populations. Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification and Mixing: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). Combine the "light" and "heavy" lysates in a 1:1 protein ratio.

4. Protein Digestion:

-

In-solution Digestion:

-

Reduction and Alkylation: Reduce the disulfide bonds in the protein mixture with dithiothreitol (B142953) (DTT) and then alkylate the free thiols with iodoacetamide (B48618) (IAA).

-

Digestion: Digest the proteins into peptides using a protease, most commonly trypsin, overnight at 37°C.

-

-

In-gel Digestion (if separating proteins by SDS-PAGE):

-

Run the combined protein lysate on an SDS-PAGE gel.

-

Excise the protein bands of interest or the entire gel lane.

-

Destain, reduce, alkylate, and digest the proteins within the gel pieces with trypsin.

-

5. Peptide Cleanup and Mass Spectrometry Analysis:

-

Desalting: Desalt the peptide mixture using a C18 solid-phase extraction column to remove contaminants that could interfere with the MS analysis.

-

LC-MS/MS Analysis: Analyze the cleaned peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

-

Protein Identification and Quantification: Use specialized software (e.g., MaxQuant) to identify the peptides and proteins from the MS/MS spectra and to quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.

-

Statistical Analysis: Perform statistical tests to identify proteins that are significantly up- or downregulated in response to the experimental treatment.

Mandatory Visualization

Diagrams are essential for visualizing the complex biological and experimental processes involved in ¹³C labeling studies. The following diagrams were generated using the Graphviz DOT language to illustrate key signaling pathways and experimental workflows.

Signaling Pathway Diagrams

¹³C-labeled amino acids, particularly in the context of SILAC, are powerful tools for dissecting signaling pathways. For instance, SILAC can be used to identify changes in protein phosphorylation downstream of receptor tyrosine kinase activation.[9]

Experimental Workflow Diagrams

Visualizing the entire experimental workflow is crucial for planning and executing complex ¹³C labeling experiments.

Logical Relationship Diagram

Understanding the fundamental principles of stable isotope labeling is key to designing and interpreting experiments.

Conclusion

¹³C labeling of amino acids is a robust and versatile technology that provides unparalleled insights into the complexities of cellular metabolism and protein dynamics. From elucidating the metabolic reprogramming in cancer cells through ¹³C-MFA to quantifying proteome-wide changes in response to drug treatment using SILAC, the applications of this technique are vast and continue to expand. By providing a solid foundation in the core principles, detailed experimental protocols, and clear data visualization strategies, this guide aims to empower researchers, scientists, and drug development professionals to effectively harness the power of ¹³C-labeled amino acids in their pursuit of scientific discovery and therapeutic innovation.

References

- 1. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 2. Using SILAC to Develop Quantitative Data-Independent Acquisition (DIA) Proteomic Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

The Pivotal Role of Aspartic Acid in Core Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspartic acid, a non-essential amino acid, holds a central position in the intricate network of metabolic pathways. It is a critical building block for proteins and nucleotides and a key intermediate in energy metabolism and nitrogen disposal. This technical guide provides an in-depth exploration of the multifaceted roles of aspartic acid, focusing on its involvement in the malate-aspartate shuttle, the urea (B33335) cycle, and the biosynthesis of purines and pyrimidines. This document details the underlying biochemical reactions, presents quantitative data on enzyme kinetics and metabolite concentrations, and outlines relevant experimental methodologies to facilitate further research and drug development efforts.

Introduction

L-aspartic acid, also known as aspartate, is an α-amino acid that is fundamental to numerous physiological processes. While it can be synthesized de novo from oxaloacetate, its metabolic significance extends far beyond its role as a protein constituent. Aspartate serves as a crucial link between amino acid metabolism and the citric acid cycle, facilitates the transport of reducing equivalents into the mitochondria, provides a nitrogen atom for the urea cycle, and is a key precursor for the synthesis of other amino acids and nucleotides.[1][2][3] Its d-isomer, D-aspartic acid, also plays a role as a neurotransmitter or neuromodulator.[3] Understanding the intricate involvement of aspartic acid in these pathways is essential for researchers in metabolic diseases, oncology, and neurobiology, as well as for professionals engaged in the development of novel therapeutic agents.

Aspartate in the Malate-Aspartate Shuttle

The malate-aspartate shuttle is a vital system for translocating reducing equivalents (in the form of NADH) produced during glycolysis in the cytosol into the mitochondrial matrix for oxidative phosphorylation.[4][5][6] This process is crucial as the inner mitochondrial membrane is impermeable to NADH.[4][5] The shuttle involves two key antiporters and isoenzymes of malate (B86768) dehydrogenase and aspartate aminotransferase located in both the cytosol and mitochondria.[6]

The key steps involving aspartate are:

-

Mitochondrial Transamination: In the mitochondrial matrix, oxaloacetate is transaminated by mitochondrial aspartate aminotransferase (GOT2) to form aspartate, using glutamate (B1630785) as the amino group donor.[5][6]

-

Aspartate Efflux: Aspartate is then transported out of the mitochondria into the cytosol in exchange for glutamate via the glutamate-aspartate antiporter (a member of the SLC25 family of mitochondrial carriers).[7][8]

-

Cytosolic Transamination: In the cytosol, aspartate is converted back to oxaloacetate by cytosolic aspartate aminotransferase (GOT1), regenerating the substrate for the cytosolic malate dehydrogenase.[4][5]

This cyclical process ensures the continuous transfer of NADH into the mitochondria, maximizing ATP production from glycolysis.[5]

Role in the Urea Cycle

The urea cycle is a critical metabolic pathway that occurs primarily in the liver and is responsible for the detoxification of ammonia, a byproduct of amino acid catabolism, by converting it into urea for excretion.[9][10][11] Aspartate plays a direct and essential role in this cycle by providing one of the two nitrogen atoms in the urea molecule.[9][12]

The key reaction involving aspartate is:

-

Argininosuccinate (B1211890) Synthesis: In the cytosol, the enzyme argininosuccinate synthetase (ASS) catalyzes the condensation of citrulline and aspartate to form argininosuccinate.[11] This reaction is ATP-dependent, proceeding through a citrullyl-AMP intermediate.[13] Subsequently, argininosuccinate is cleaved by argininosuccinate lyase (ASL) to yield arginine and fumarate (B1241708).[11] The arginine is then hydrolyzed to produce urea and regenerate ornithine, while the fumarate can enter the citric acid cycle.[11][14]

Aspartate as a Precursor in Biosynthesis

Purine (B94841) and Pyrimidine (B1678525) Synthesis

Aspartate is a fundamental precursor in the de novo synthesis of both purine and pyrimidine nucleotides, the building blocks of DNA and RNA.

-

Pyrimidine Synthesis: The entire backbone of the pyrimidine ring, apart from one carbon and one nitrogen atom, is derived from aspartate.[14] The committed step in pyrimidine biosynthesis is the reaction of carbamoyl phosphate with aspartate, catalyzed by aspartate transcarbamoylase (ATCase), to form N-carbamoylaspartate.[15] ATCase is a classic example of an allosterically regulated enzyme, being inhibited by the end-product CTP and activated by ATP.[16]

-

Purine Synthesis: In the synthesis of the purine ring, aspartate provides one of the nitrogen atoms (N1).[17][18] This occurs in a two-step process where the amino group of aspartate is added to an intermediate in the pathway, with the subsequent release of fumarate.[14]

Amino Acid Synthesis

In plants and bacteria, aspartate is the common precursor for the synthesis of several essential amino acids, including lysine, threonine, methionine, and isoleucine.[19] This branched pathway is tightly regulated to control the flux of aspartate into its various downstream products.

Aspartate as a Neurotransmitter

L-aspartate, along with L-glutamate, has been considered an excitatory neurotransmitter in the central nervous system.[2] It can activate NMDA receptors, although its role as a primary neurotransmitter remains a subject of debate. Some studies suggest that glutamate is the sole neurotransmitter at many excitatory synapses, questioning the direct role of aspartate in synaptic transmission.

Quantitative Data

The following tables summarize key quantitative data related to aspartic acid metabolism.

Table 1: Kinetic Parameters of Key Enzymes and Transporters

| Enzyme/Transporter | Organism/Tissue | Substrate | Km (µM) | Vmax | Reference(s) |

| Argininosuccinate Synthetase | Bovine Liver | Citrulline | 14 | - | [5] |

| Aspartate | 11 | - | [5] | ||

| MgATP | 48 | - | [5] | ||

| Aspartate Transcarbamoylase | E. coli | Aspartate | >10-fold higher in mutant | Similar to wild-type | [20][21] |

| Glutamate-Aspartate Carrier | Rat Heart Mitochondria | External Aspartate | 216 ± 23 | - | [2] |

| Internal Aspartate | 2400 ± 500 | - | [2] | ||

| Bovine Heart (reconstituted) | External Aspartate | 123 ± 11 | - | [2] | |

| Internal Aspartate | 2800 ± 600 | - | [2] | ||

| Aspartate-Glutamate Carrier 1/2 (AGC1/2) | Human | Aspartate (uptake) | ~50 | - | [7] |

| Glutamate (uptake) | ~200 | - | [7] | ||

| Glutamate Carrier 1 (GC1) | Human | Glutamate | ~5200 | 12.2 µmol/min/g protein | [14] |

| Glutamate Carrier 2 (GC2) | Human | Glutamate | ~260 | 3.9 µmol/min/g protein | [14] |

Table 2: Intracellular Concentrations of Aspartate and Related Metabolites

| Metabolite | Cell Type/Tissue | Concentration | Reference(s) |

| Aspartate | Cultured Rat Neurons | 2.59 mmol/100 mg protein | [22] |

| Cultured Rat Astrocytes | 0.35 mmol/100 mg protein | [22] | |

| Rat Hippocampus | 1.59 ± 0.22 µmol/g tissue | [22] | |

| Mouse Cortex | 1.8 - 2.3 µmol/g wet weight | [22] | |

| Rat Brain | 1.9 - 2.6 µmol/g wet weight | [22] | |

| Co-cultures of Neurons and Astrocytes | ~2-3 nmol/mg protein | [23] | |

| Ammonia (Normal Serum) | Human | 15 - 45 µg/dL | [10] |

| Urea (Normal Plasma) | Human | 20 - 40 mg/dL | [24] |

Experimental Protocols

Measurement of Aspartate Aminotransferase (AST) Activity (Colorimetric Method)

This protocol is based on the principle that AST catalyzes the transfer of an amino group from aspartate to α-ketoglutarate, producing oxaloacetate and glutamate. The oxaloacetate is then reduced to malate by malate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the AST activity.[19]

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm at 37°C

-

Assay Buffer (e.g., 100 mM Tris, pH 7.8)

-

AST Substrate Solution (containing L-aspartate and α-ketoglutarate)

-

NADH Solution

-

Malate Dehydrogenase (MDH)

-

Sample (serum, plasma, tissue homogenate, or cell lysate)

Procedure:

-

Sample Preparation:

-

Serum/Plasma: Can often be used directly or diluted with Assay Buffer.

-

Tissue Homogenate: Homogenize tissue in 4 volumes of cold Assay Buffer. Centrifuge at 10,000 x g for 10-15 minutes at 4°C to remove insoluble material. The supernatant is used for the assay.

-

Cell Lysate: Resuspend cell pellet in cold Assay Buffer and homogenize. Centrifuge to clarify the lysate.

-

-

Assay Reaction:

-

Prepare a working reagent by mixing Assay Buffer, NADH solution, and MDH.

-

Add a defined volume of sample and blank (Assay Buffer) to separate wells of the 96-well plate.

-

Pre-warm the plate and the working reagent to 37°C.

-

Initiate the reaction by adding the AST Substrate Solution to all wells.

-

Immediately start recording the absorbance at 340 nm every minute for at least 5-10 minutes.

-

-

Calculation:

-

Calculate the rate of decrease in absorbance (ΔA340/min).

-

Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the AST activity in U/L.

-

HPLC Analysis of Amino Acids with OPA Derivatization

This method allows for the sensitive and quantitative analysis of primary amino acids, including aspartate. It involves pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and a thiol (e.g., 3-mercaptopropionic acid), which forms a highly fluorescent isoindole derivative that can be separated by reversed-phase HPLC and detected by a fluorescence detector.[1][4][9]

Materials:

-

HPLC system with a fluorescence detector and autosampler

-

Reversed-phase C18 column

-

Borate Buffer (0.4 M, pH 10.2)

-

OPA Reagent (prepared fresh)

-

Mobile Phase A (e.g., phosphate buffer)

-

Mobile Phase B (e.g., acetonitrile/water mixture)

-

Amino Acid Standards

-

Sample (deproteinized plasma, tissue extract, etc.)

Procedure:

-

Sample Preparation:

-

Deproteinize samples by adding a precipitating agent (e.g., perchloric acid or sulfosalicylic acid), followed by centrifugation.

-

Neutralize the supernatant if necessary.

-

-

Automated Derivatization (via Autosampler Program):

-

Aspirate a small volume of Borate Buffer.

-

Aspirate the sample or standard.

-

Aspirate the OPA reagent to mix with the sample in the needle/loop.

-

Allow a short reaction time (e.g., 1 minute).

-

Inject the derivatized sample onto the HPLC column.

-

-

Chromatographic Separation:

-

Separate the derivatized amino acids using a gradient elution with Mobile Phases A and B.

-

Set the fluorescence detector to an excitation wavelength of ~340 nm and an emission wavelength of ~455 nm.

-

-

Quantification:

-

Identify and quantify the aspartate peak by comparing its retention time and peak area to that of the aspartate standard.

-

Conclusion

Aspartic acid is a cornerstone of cellular metabolism, playing indispensable roles in energy production, nitrogen homeostasis, and the biosynthesis of essential macromolecules. Its central position at the crossroads of major metabolic pathways makes it a molecule of significant interest for researchers and drug development professionals. A thorough understanding of the kinetics, regulation, and cellular concentrations related to aspartate metabolism is crucial for elucidating the pathophysiology of various diseases and for identifying novel therapeutic targets. The experimental protocols provided herein offer robust methodologies for the continued investigation of this vital amino acid.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Kinetic study of the aspartate/glutamate carrier in intact rat heart mitochondria and comparison with a reconstituted system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectrum-diagnostics.com [spectrum-diagnostics.com]

- 4. agilent.com [agilent.com]

- 5. jasco-global.com [jasco-global.com]

- 6. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Role of the Malate-Aspartate Shuttle on the Metabolic Response to Myocardial Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physiology, Urea Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. 1. Basic Concept - The Urea Cycle - Hyperammonaemia [ssiem.org]

- 12. GOT1 - Wikipedia [en.wikipedia.org]

- 13. repository.lsu.edu [repository.lsu.edu]

- 14. Frontiers | Inhibition of the Mitochondrial Glutamate Carrier SLC25A22 in Astrocytes Leads to Intracellular Glutamate Accumulation [frontiersin.org]

- 15. uniprot.org [uniprot.org]

- 16. fiveable.me [fiveable.me]

- 17. aklectures.com [aklectures.com]

- 18. raybiotech.com [raybiotech.com]

- 19. uniprot.org [uniprot.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. cellbiolabs.com [cellbiolabs.com]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. benchchem.com [benchchem.com]

The Unseen Majority: A Technical Guide to the Natural Abundance of ¹³C and its Critical Role in Labeling Studies

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research and drug development, the ability to trace the fate of molecules is paramount. Stable isotope labeling, particularly with Carbon-13 (¹³C), has emerged as a powerful and indispensable tool. This technical guide delves into the foundational concept of the natural abundance of ¹³C, its profound implications for labeling studies, and provides detailed methodologies for leveraging this heavy isotope to unravel complex biological systems.

The Foundation: Natural Abundance of Carbon Isotopes

Carbon, the backbone of life, is not a monolith. It exists as a mixture of stable isotopes, primarily Carbon-12 (¹²C) and, to a lesser extent, Carbon-13 (¹³C).[][2] While ¹²C is the most prevalent, the small fraction of naturally occurring ¹³C is of immense significance in isotopic studies.[][2][3] Understanding this natural distribution is the first step in designing and interpreting any ¹³C labeling experiment.

Table 1: Natural Abundance of Stable Carbon Isotopes

| Isotope | Protons | Neutrons | Natural Abundance (%) | Isotopic Mass (Da) |

| ¹²C | 6 | 6 | ~98.9% | 12.000000 |

| ¹³C | 6 | 7 | ~1.1% | 13.003355 |

The ~1.1% natural abundance of ¹³C means that for any carbon-containing molecule, a small, predictable fraction will naturally contain one or more ¹³C atoms. This creates a baseline isotopic distribution that must be accounted for in labeling studies to accurately determine the incorporation of an administered ¹³C-labeled tracer.

The Relevance in Labeling Studies: Signal from Noise

The core principle of ¹³C labeling studies is to introduce a substrate enriched in ¹³C and track its incorporation into downstream metabolites. This enrichment allows researchers to distinguish the tracer-derived molecules from the pre-existing, naturally abundant ones. The success of these studies hinges on the ability to differentiate the experimental "signal" (¹³C enrichment from the tracer) from the natural "noise" (the baseline ¹³C abundance).

Table 2: Typical ¹³C Enrichment Levels in Labeling Studies

| Study Type | Tracer | Typical ¹³C Enrichment of Tracer |

| Metabolic Flux Analysis (MFA) | [U-¹³C₆]glucose, [1,2-¹³C₂]glucose | >98% |

| Proteomics (SILAC) | ¹³C-labeled amino acids (e.g., Arg, Lys) | >98% |

| In vivo animal studies | Various ¹³C-labeled substrates | Variable, often >95% |

Note: The actual enrichment of commercially available tracers can vary and should always be verified.

Experimental Protocols: From Cell Culture to Analysis

The following sections provide detailed methodologies for key experiments in ¹³C labeling studies, focusing on mammalian cell culture as a common model system.

Cell Culture and Isotopic Labeling

This protocol outlines the general procedure for labeling adherent mammalian cells with a ¹³C tracer to achieve an isotopic steady state.

Materials:

-

Adherent mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Custom ¹³C-labeling medium (lacking the unlabeled version of the tracer)

-

¹³C-labeled tracer (e.g., [U-¹³C₆]glucose)

-

Cell culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells in standard culture medium and allow them to reach the desired confluency.

-

Medium Exchange: Aspirate the standard medium and wash the cells once with phosphate-buffered saline (PBS).

-

Labeling Medium Addition: Add the pre-warmed ¹³C-labeling medium containing the ¹³C tracer.

-

Incubation: Incubate the cells for a duration sufficient to reach isotopic steady state. This is typically determined empirically but is often at least two to three cell doubling times.

Metabolite Quenching and Extraction

Rapidly halting metabolic activity (quenching) and efficiently extracting metabolites are critical for preserving the in vivo isotopic enrichment patterns.

Materials:

-

Liquid nitrogen

-

Cold (-80°C) 80% methanol (B129727) (v/v) in water

-

Cell scraper

-

Centrifuge

Procedure:

-

Quenching: Quickly remove the culture plate from the incubator and place it on a level surface. Immediately add a sufficient volume of liquid nitrogen to flash-freeze the cells and halt metabolism.

-

Extraction Solvent Addition: Once the liquid nitrogen has evaporated, add cold 80% methanol to the plate.

-

Cell Lysis and Collection: Scrape the frozen cells in the methanol solution using a cell scraper and transfer the cell lysate to a pre-chilled tube.

-

Vortexing: Vortex the lysate vigorously to ensure complete cell lysis and metabolite extraction.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube.

-

Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen gas.

-

Storage: Store the dried extracts at -80°C until analysis.

Protein Hydrolysis and Amino Acid Derivatization for GC-MS Analysis

For analyzing ¹³C incorporation into proteinogenic amino acids, proteins are first hydrolyzed into their constituent amino acids, which are then derivatized to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Materials:

-

6 M Hydrochloric acid (HCl)

-

Heptane:chloroform (6:5, v/v)

-

Nitrogen gas or SpeedVac

-

Derivatization agent (e.g., MTBSTFA: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide)

-

Heating block or oven

Procedure:

-

Protein Hydrolysis:

-

To the cell pellet remaining after metabolite extraction, add 6 M HCl.

-

Seal the tube and heat at 110°C for 12-24 hours to hydrolyze the proteins.

-

-

Lipid Removal (Optional):

-

After cooling, add heptane:chloroform to the hydrolysate, vortex, and discard the upper organic layer to remove lipids.[6]

-

-

Drying:

-

Dry the acid hydrolysate completely under a stream of nitrogen gas or using a SpeedVac to remove the HCl.[6]

-

-

Derivatization:

-

To the dried amino acid residue, add acetonitrile and the derivatization agent (e.g., MTBSTFA).

-

Heat the mixture at 70-100°C for 1 hour to complete the derivatization reaction.[7]

-

-

Analysis:

-

After cooling, the derivatized sample is ready for injection into the GC-MS for analysis of mass isotopomer distributions of the amino acids.

-

Visualization of Metabolic Pathways and Experimental Workflows

Visualizing the flow of ¹³C atoms through metabolic pathways and understanding the experimental workflow are crucial for both experimental design and data interpretation. The following diagrams were generated using the Graphviz DOT language.

Tracing ¹³C from Glucose through Glycolysis and the TCA Cycle

This diagram illustrates the path of ¹³C atoms from uniformly labeled glucose ([U-¹³C₆]glucose) through the central carbon metabolism.

Caption: Flow of ¹³C from labeled glucose through glycolysis and the TCA cycle.

Experimental Workflow for ¹³C Metabolic Flux Analysis (MFA)

This diagram outlines the key stages of a typical ¹³C-MFA experiment, from initial design to final data interpretation.

Caption: A typical workflow for a ¹³C Metabolic Flux Analysis experiment.

Conclusion

The natural abundance of ¹³C is a fundamental parameter that underpins the power and precision of stable isotope labeling studies. By understanding and correcting for this baseline isotopic distribution, researchers can confidently trace metabolic pathways, quantify fluxes, and gain unprecedented insights into the intricate workings of biological systems. The methodologies and workflows presented in this guide provide a robust framework for conducting successful ¹³C labeling experiments, ultimately accelerating discoveries in metabolic research and drug development.

References

- 2. Carbon 13/carbon 12 ratios | Research Starters | EBSCO Research [ebsco.com]

- 3. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. Carbon-13 - Wikipedia [en.wikipedia.org]

- 5. radiocarbon [ldeo.columbia.edu]

- 6. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

Technical Guide: Safety and Handling of DL-Aspartic acid-13C1

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for DL-Aspartic acid-13C1, a stable isotope-labeled non-essential amino acid. It is intended for laboratory personnel and professionals in drug development who work with this compound. The isotopic label (Carbon-13) does not significantly alter the chemical hazards compared to the unlabeled compound. Therefore, the safety protocols for DL-Aspartic acid are applicable.[1] this compound is primarily used as a tracer for quantitation in drug development and for metabolic flux analysis.[2]

Chemical and Physical Properties

This compound is a white, crystalline powder that is odorless.[3][4][5] It is stable under normal laboratory conditions.[3][6] Key quantitative data are summarized below.

| Property | Value | Source(s) |

| Chemical Name | DL-Aspartic acid-1-13C | [7] |

| Synonyms | DL-Aminosuccinic acid, DL-2-Aminobutanedioic acid | [4] |

| CAS Number | 68315-35-5 | [8] |

| Molecular Formula | C₃¹³CH₇NO₄ | [3][7] |

| Molecular Weight | 134.10 g/mol | [3][7][8] |

| Melting Point | >300 °C / 572 °F (decomposes) | [3][4] |

| Purity (Atom % ¹³C) | ≥99% | [7] |

| Appearance | White powder/solid | [3][4] |

| Solubility (Water) | 8.16 g/L at 25 °C | [9] |

| Density | ~1.66 g/cm³ | [3][4] |

| pH | 3.1 (1 g/L aqueous solution at 25 °C) | [9] |

Hazard Identification and Safety Precautions

DL-Aspartic acid is not classified as a hazardous substance according to GHS criteria.[9][10][11] However, as with all laboratory chemicals, it should be handled with care, following good industrial hygiene and safety practices. The primary risks are associated with physical irritation from dust.

-

Potential Hazards:

-

Combustibility: The material is combustible but not readily ignitable.[9][10] Fine dust dispersed in the air may create a dust explosion hazard in the presence of an ignition source.[1][9]

First Aid Measures

Standard first aid protocols should be followed in case of exposure.

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[4][6] | [4][6] |

| Skin Contact | Wash the affected area with soap and plenty of water. Remove contaminated clothing.[4][6] | [4][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[4][6][10] | [4][6][10] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[4][6][10] | [4][6][10] |

Handling, Storage, and Disposal

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

-

Handling:

-

Storage:

-

Disposal:

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound, particularly when working with the powdered form.

| Protection Type | Recommendation | Source(s) |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles (compliant with EN166 or OSHA 29 CFR 1910.133).[3][4][10] | [3][4][10] |

| Skin Protection | Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[3][5][10] | [3][5][10] |

| Respiratory Protection | If dust is generated, use a particulate filter respirator (e.g., P1 or N95).[10] No protective equipment is typically needed under normal use with adequate ventilation.[4] | [4][10] |

Experimental Protocols and Applications

This compound serves as an internal standard and tracer in various research applications, including metabolomics and biomolecular NMR.[2][12]

General Workflow for Stable Isotope Tracing Experiments

The following diagram illustrates a typical workflow for a cell culture-based metabolic flux analysis experiment using a ¹³C-labeled substrate like this compound.

Methodology Details:

-

Media Preparation: Standard cell culture media is prepared, but the naturally occurring aspartic acid is replaced with a known concentration of this compound.

-

Cell Culture: The cells of interest are cultured under normal conditions until they reach the desired phase for the experiment (e.g., log phase growth).

-

Labeling: The standard media is replaced with the ¹³C-labeled media, and the cells are incubated for a specific period. This allows the ¹³C label to be incorporated into various downstream metabolites.

-

Metabolism Quenching & Extraction: To halt metabolic activity instantly, the cells are rapidly quenched, often using a cold solvent like liquid nitrogen or cold methanol/acetonitrile. Metabolites are then extracted from the cells.

-

Mass Spectrometry Analysis: The cell extract is analyzed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to separate and detect the metabolites.

-

Data Analysis: The mass spectra are analyzed to determine the mass isotopologue distribution for aspartate and related metabolites, revealing the extent of ¹³C incorporation. This data is then used in computational models to calculate metabolic flux rates.

Metabolic Pathway Context

Aspartic acid is a central metabolite in cellular metabolism. The ¹³C label from this compound can be traced through several key pathways. The diagram below shows a simplified overview of aspartate's central metabolic roles.

Pathway Description:

-

Transamination: Aspartate is readily interconverted with the TCA cycle intermediate oxaloacetate via aspartate aminotransferase (AST). This is a primary route for the ¹³C label to enter central carbon metabolism.

-

Urea Cycle: Aspartate provides one of the two nitrogen atoms for the synthesis of urea in the urea cycle.

-

Nucleotide Synthesis: The carbon skeleton of aspartate is a direct precursor for pyrimidine (B1678525) synthesis and contributes to purine (B94841) synthesis.

-

Asparagine Synthesis: Aspartate is converted to asparagine by asparagine synthetase (ASNS).

By tracking the ¹³C label from this compound, researchers can quantify the flux through these and other connected pathways, providing critical insights into cellular physiology in normal and disease states.

References

- 1. westliberty.edu [westliberty.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. westliberty.edu [westliberty.edu]

- 4. fishersci.com [fishersci.com]

- 5. msjc-keenan.safecollegessds.com [msjc-keenan.safecollegessds.com]

- 6. lobachemie.com [lobachemie.com]

- 7. calpaclab.com [calpaclab.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. carlroth.com [carlroth.com]

- 11. (+-)-Aspartic Acid | C4H7NO4 | CID 424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. L-Aspartic acid (1,4-¹³Câ, 99%; ¹âµN, 98%)- Cambridge Isotope Laboratories, CNLM-7817-0.25 [isotope.com]

A Technical Guide to DL-Aspartic Acid-13C1: From Procurement to Application in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for the procurement and application of DL-Aspartic acid-13C1, a stable isotope-labeled amino acid crucial for metabolic research. This document provides detailed information on suppliers, purchasing, experimental protocols for metabolic flux analysis, and a visual representation of the aspartate metabolism pathway.

Procurement of this compound

The availability and specifications of this compound can vary between suppliers. Researchers are advised to contact suppliers directly for the most current pricing and availability. Below is a summary of key information from various suppliers.

| Supplier | Product Name/Variant | Purity/Isotopic Enrichment | CAS Number | Additional Information |

| MedChemExpress | This compound | Not specified | 68315-35-5 | Catalog No.: HY-W015824S3. For research use only.[1] |

| Fine Chemicals | DL-Aspartic acid-1-13C | min 99 atom% 13C | 137168-39-9 | Available in 250 mg quantities. Price ranges from $1,407.50 - $1,560.79.[2] |

| Sigma-Aldrich | DL-Aspartic acid-1-13C | 99 atom % 13C | 137168-39-9 | Assay: 99% (CP).[3] |

| Sigma-Aldrich | L-Aspartic acid-1-13C | 99 atom % 13C | 81201-97-0 | Assay: 99% (CP). |

| Amerigo Scientific | DL-Aspartic acid (4-¹³C, 99%) | 99% | Not specified | Distributor serving life sciences. |

| TCI | DL-Aspartic Acid | >98.0%(T)(HPLC) | 617-45-8 | Available in 25g and 500g quantities.[4] |

| Simson Pharma Limited | DL-Aspartic acid | Not specified | 617-45-8 | Accompanied by a Certificate of Analysis.[5] |

| TargetMol | L-Aspartic acid 13C | Not specified | 81201-97-0 | Labeled L-Aspartic acid.[6] |

Experimental Protocol: 13C-Metabolic Flux Analysis (13C-MFA)

This compound is primarily utilized as a tracer in 13C-Metabolic Flux Analysis (13C-MFA). This powerful technique allows for the quantification of metabolic reaction rates (fluxes) within a cell. By introducing a 13C-labeled substrate, researchers can track the flow of carbon through various metabolic pathways.

The following is a generalized protocol for a 13C-MFA experiment using a 13C-labeled amino acid tracer like this compound in cultured mammalian cells.

Experimental Design and Tracer Selection

-

Define Metabolic Pathways of Interest: Identify the specific metabolic pathways you intend to investigate. Aspartate is involved in numerous pathways, including the TCA cycle, urea (B33335) cycle, and the synthesis of other amino acids and nucleotides.

-

Select the Appropriate Isotope-Labeled Aspartic Acid: The position of the 13C label is critical. For example, DL-Aspartic acid-1-13C will introduce the label at the C1 position, while other variants will label different carbon atoms. The choice of tracer will depend on the specific metabolic questions being addressed.

-

Determine Labeling Duration: The time required to reach an isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant, must be determined. This can vary depending on the cell type and the specific metabolic pathway and may range from minutes to several hours.

Cell Culture and Isotopic Labeling

-

Cell Seeding: Plate cells at a desired density in a standard culture medium and allow them to reach the exponential growth phase.

-

Prepare Labeling Medium: Prepare an experimental medium that is deficient in aspartic acid. Supplement this base medium with the chosen this compound tracer at a known concentration.

-

Isotope Labeling: At the start of the experiment, replace the standard culture medium with the pre-warmed 13C-labeling medium. Culture the cells for the predetermined duration to allow for the incorporation of the stable isotope into the metabolic network.

Metabolite Extraction

-

Quench Metabolism: To halt all metabolic activity rapidly, aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Cell Lysis and Extraction: Add a pre-chilled extraction solvent, typically an 80:20 methanol:water mixture, to the cell culture plates. Scrape the cells and collect the cell lysate.

-

Centrifugation: Centrifuge the lysate to pellet cellular debris and proteins.

-

Collect Supernatant: The supernatant, containing the polar metabolites, should be carefully collected.

Sample Preparation and Analysis

-

Drying: Dry the collected supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Derivatization (if necessary): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the dried metabolites may need to be derivatized to increase their volatility.

-

LC-MS/MS or GC-MS Analysis: Analyze the prepared samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or GC-MS. These techniques will determine the mass isotopomer distributions of the metabolites of interest, revealing the extent of 13C incorporation. High-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments, are preferred for their accuracy in measuring the mass-to-charge ratio (m/z) of isotopologues.

Visualization of Aspartate Metabolism

The following diagrams illustrate key aspects of aspartate metabolism and a generalized workflow for 13C-Metabolic Flux Analysis.

By following the procurement guidance, experimental protocols, and understanding the metabolic context provided in this guide, researchers, scientists, and drug development professionals can effectively utilize this compound to gain deeper insights into cellular metabolism, identify novel drug targets, and accelerate the drug development process.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. calpaclab.com [calpaclab.com]

- 3. DL-天冬氨酸-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 4. DL-Aspartic Acid | CymitQuimica [cymitquimica.com]

- 5. DL-Aspartic acid | CAS No- 617-45-8 | Simson Pharma Limited [simsonpharma.com]

- 6. l-aspartic acid (standard) — TargetMol Chemicals [targetmol.com]

An In-depth Technical Guide to the Core Principles of Metabolic Flux Analysis with 13C Tracers

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful analytical technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1] Unlike other 'omics' technologies that provide static snapshots of molecular levels, MFA offers a dynamic view of cellular physiology by measuring the flow of molecules through metabolic pathways.[1] The complete set of these reaction rates, known as the fluxome, provides a highly relevant depiction of a cell's metabolic state.[1]

The core of MFA involves the use of stable isotope tracers, most commonly Carbon-13 (¹³C), to track the journey of atoms from a labeled substrate through the complex network of biochemical reactions.[1] By supplying cells with a ¹³C-labeled nutrient, such as [U-¹³C]-glucose, the ¹³C atoms are integrated into downstream metabolites. The specific pattern of ¹³C incorporation, referred to as the mass isotopomer distribution (MID), is a direct result of the underlying metabolic fluxes.[1] These MIDs are precisely measured using analytical methods like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2] Subsequently, a computational model of the cell's metabolic network is employed to calculate the flux values that best align with the experimentally measured MIDs.[1] This methodology is widely regarded as the gold standard for quantifying in vivo metabolic fluxes and has become an essential tool in metabolic engineering, systems biology, and the study of diseases characterized by metabolic reprogramming, such as cancer.[2][3]

Core Principles of 13C-MFA

The fundamental principle of ¹³C-MFA is that the distribution of ¹³C isotopes in downstream metabolites is a direct consequence of the metabolic fluxes.[2] By introducing a substrate labeled with ¹³C, a stable, non-radioactive isotope of carbon, researchers can trace the paths of carbon atoms through metabolic networks.[3] As the labeled substrate is metabolized, the ¹³C atoms are distributed among various intermediates and end-products. The specific arrangement of labeled and unlabeled atoms in these molecules, which can be determined by MS or NMR, provides a detailed fingerprint of metabolic activity.[3] Different metabolic pathways will result in distinct labeling patterns, allowing for the deconvolution of complex and interconnected reactions.[3]

There are two primary modes of ¹³C-MFA:

-